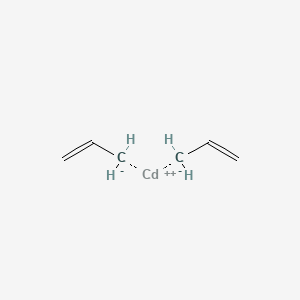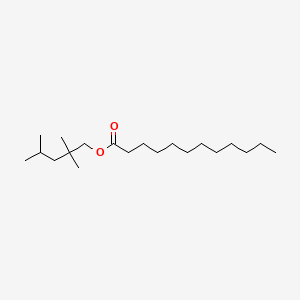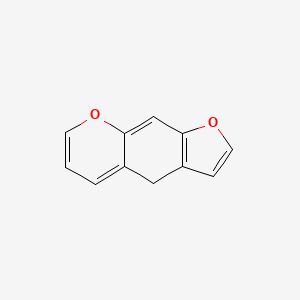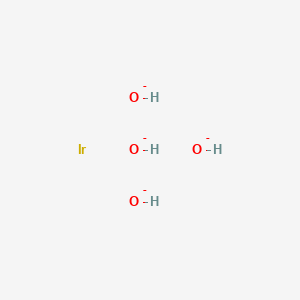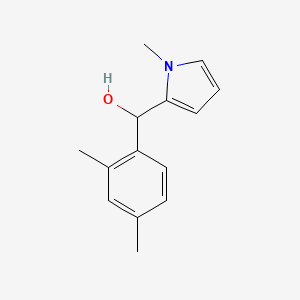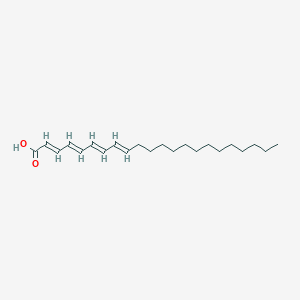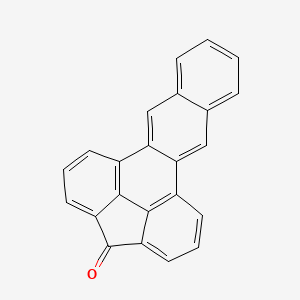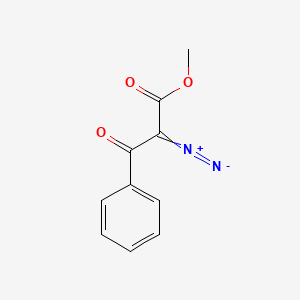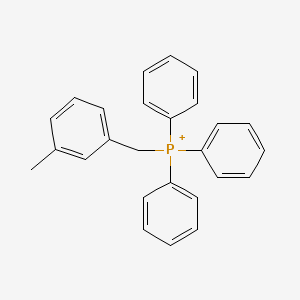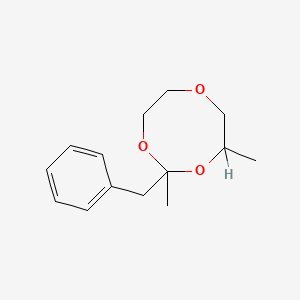
2-Benzyldimethyl-1,3,6-trioxocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyldimethyl-1,3,6-trioxocane is an organic compound with the molecular formula C14H20O3 and a molecular weight of 236.3068 g/mol It is characterized by a trioxocane ring structure substituted with benzyl and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyldimethyl-1,3,6-trioxocane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzyl chloride with dimethylamine in the presence of a base, followed by cyclization with formaldehyde to form the trioxocane ring . The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain precise reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyldimethyl-1,3,6-trioxocane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted trioxocane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Benzyldimethyl-1,3,6-trioxocane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-Benzyldimethyl-1,3,6-trioxocane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Benzyldimethyl-1,3,5-trioxocane
- 2-Benzyldimethyl-1,3,7-trioxocane
- 2-Benzyldimethyl-1,3,8-trioxocane
Comparison
2-Benzyldimethyl-1,3,6-trioxocane is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity .
Propiedades
Número CAS |
94031-10-4 |
|---|---|
Fórmula molecular |
C14H20O3 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
2-benzyl-2,4-dimethyl-1,3,6-trioxocane |
InChI |
InChI=1S/C14H20O3/c1-12-11-15-8-9-16-14(2,17-12)10-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |
Clave InChI |
ACVDLWXRXPUURG-UHFFFAOYSA-N |
SMILES canónico |
CC1COCCOC(O1)(C)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


